molecular formula C26H42O4 B602417 trans-maxacalcitol CAS No. 929721-98-2

trans-maxacalcitol

カタログ番号: B602417
CAS番号: 929721-98-2
分子量: 418.6
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-maxacalcitol is an isomer of maxacalcitol, a derivative of vitamin D3. Maxacalcitol is a potential treatment of secondary hyperparathyroidism.

科学的研究の応用

Chemical Synthesis and Modification

  • Total Inversion of cis-C5 Maxacalcitol

    A study by Yamauchi et al. (2006) reported the successful stereoselective total inversion of cis-C5 configuration of Maxacalcitol into the trans-CS isomer via the formation of the sulforene intermediate. This process is significant for biological evaluation (Yamauchi, Suzuki, Shimizu, & Kato, 2006).

  • Synthesis for Practical Applications

    Shimizu et al. (2010) described a practical synthesis of Maxacalcitol, highlighting its application in the treatment of antihyperparathyroidism and antipsoriatic conditions. The process research led to its successful industrial production (Shimizu, Mikami, & Kato, 2010).

Dermatological Applications

  • Treatment of Psoriasis Vulgaris

    Maxacalcitol, known as 1α,25‐Dihydroxy‐22‐oxacalcitriol, is a vitamin D3 analogue found to be effective in treating psoriasis vulgaris, as evidenced by a double-blind, dose-finding study with active comparator (N.barker et al., 1999).

  • Meibomian Gland Injury Model

    Jin et al. (2020) investigated the efficacy and safety of Maxacalcitol ointment in treating an experimental Meibomian gland orifice injury model. The study showed maxacalcitol's potential in ameliorating initial injury of Meibomian gland orifices caused by electrocautery (Jin et al., 2020).

Pharmacokinetics and Bioavailability

  • Cutaneous Bioavailability

    Ikeda et al. (2005) assessed the cutaneous bioavailability of topically applied Maxacalcitol ointment in vivo using a tape-stripping method. The study provided insights into the pharmacokinetics and pharmacodynamics of topically applied dermatologic products (Ikeda et al., 2005).

  • Maxacalcitol in Lotion Form

    Umemura et al. (2008) conducted a study to compare the cutaneous bioavailability of Maxacalcitol in lotion form versus its ointment formulation, indicating the lotion's comparable effectiveness (Umemura et al., 2008).

Role in Managing Secondary Hyperparathyroidism

  • Effects on Uremic Patients

    Akizawa et al. (2001) highlighted Maxacalcitol's efficacy in treating secondary hyperparathyroidism in uremic patients, noting its suppressive effect on parathyroid hormone and impact on serum calcium levels (Akizawa, Suzuki, Akiba, Nishizawà, & Kurokawa, 2001).

  • Comparison with Calcitriol

    Mochizuki et al. (2007) conducted a prospective comparison study of the effects of Maxacalcitol and Calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism, aiming to determine dose equivalence (Mochizuki et al., 2007).

特性

CAS番号

929721-98-2

分子式

C26H42O4

分子量

418.6

同義語

Impurity A of Maxacalcitol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。